molecular formula C20H16FN3O3S B2768115 2-Amino-6-ethyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893291-36-6

2-Amino-6-ethyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No. B2768115
CAS RN: 893291-36-6
M. Wt: 397.42
InChI Key: ITVGRVJQCLGZHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-ethyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C20H16FN3O3S and its molecular weight is 397.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multicomponent Synthesis and Mechanism

A notable study describes the synthesis of new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides through a three-component interaction. This synthesis process reveals the formation of either the target 2-amino-4H-pyrans or stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides), a new product type for this interaction. An extended mechanism including the formation of bis-adducts proposes a way to control the reaction selectivity (Lega et al., 2016).

Antimicrobial Activity

Another research focus is the synthesis of 4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides and their derivatives, examining their antimicrobial activities. The structures of these compounds were confirmed by various spectroscopic methods, and their biological activities were evaluated, highlighting the significance of this compound class in developing potential antimicrobial agents (Lega et al., 2017).

Catalyzed Synthesis and Potential Anticancer Activity

Research also extends to the use of Brønsted acid ionic liquids as catalysts for the multi-component synthesis of derivatives, such as dihydropyrano[2,3-c]pyrazoles. This green protocol not only demonstrates an efficient synthesis method but also evaluates the anticancer activity of selected derivatives, indicating the broader pharmaceutical relevance of this compound class (Nimbalkar et al., 2017).

Structural and Molecular Studies

The compound and its derivatives have been subjects of structural and molecular studies, including the determination of their molecular structure through X-ray diffraction analysis. Such studies provide deep insights into the compound's chemical behavior and potential applications in various scientific domains (Shemchuk et al., 2014).

properties

IUPAC Name

2-amino-6-ethyl-4-(4-fluorophenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S/c1-2-24-16-6-4-3-5-14(16)18-19(28(24,25)26)17(15(11-22)20(23)27-18)12-7-9-13(21)10-8-12/h3-10,17H,2,23H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVGRVJQCLGZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.